molecular formula C11H13NO2 B3318911 Isoquinoline, 3,4-dihydro-5,8-dimethoxy- CAS No. 103796-55-0

Isoquinoline, 3,4-dihydro-5,8-dimethoxy-

Cat. No. B3318911
CAS RN: 103796-55-0
M. Wt: 191.23 g/mol
InChI Key: YAKDIVWHLKENJB-UHFFFAOYSA-N
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Description

Isoquinoline, 3,4-dihydro-5,8-dimethoxy- is a derivative of Isoquinoline, which is a heterocyclic aromatic organic compound . It shares a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of 3,4-dihydro-5,8-dimethoxyisoquinolines involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-5,8-dimethoxyisoquinoline are complex and diverse. For instance, it has been reported that products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .


Physical And Chemical Properties Analysis

Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline . Its molecular formula is C9H7N, and it has a molecular weight of approximately 129.16 g/mol .

Future Directions

The future directions for the study of 3,4-dihydro-5,8-dimethoxyisoquinoline are promising. Among the condensed benzo [5,6] [1,3]oxazino [2,3- a ]isoquinolines, highly selective antagonists of muscarinic M4 receptors are known . In addition, compounds of this type are of interest as structural analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines .

properties

IUPAC Name

5,8-dimethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-3-4-11(14-2)9-7-12-6-5-8(9)10/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKDIVWHLKENJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCN=CC2=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline, 3,4-dihydro-5,8-dimethoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline, 3,4-dihydro-5,8-dimethoxy-
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Reactant of Route 5
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Reactant of Route 6
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